Structural Characterization and NMR Spectral Analysis of Methyl 4-amino-2-fluoronicotinate: A Technical Whitepaper
Structural Characterization and NMR Spectral Analysis of Methyl 4-amino-2-fluoronicotinate: A Technical Whitepaper
Executive Summary & Biological Context
Methyl 4-amino-2-fluoronicotinate (CAS: 1804145-93-4)[1] is a highly specialized fluorinated pyridine derivative with the molecular formula C₇H₇FN₂O₂[2]. In modern drug discovery, this compound serves as a critical synthetic building block for the development of urea-based SMARCA2/BRM ATPase inhibitors[3].
The mammalian SWI/SNF chromatin remodeling complex relies on mutually exclusive catalytic subunits: BRG1 (SMARCA4) and BRM (SMARCA2)[3]. In various cancers (e.g., lung adenocarcinoma), BRG1 is frequently mutated, creating a synthetic lethal dependency on its paralog, BRM[4]. By utilizing methyl 4-amino-2-fluoronicotinate to synthesize potent BRM inhibitors, researchers can selectively induce cell cycle arrest in BRG1-mutant cancer cells[4].
Caption: SWI/SNF complex synthetic lethality pathway and BRM inhibition.
Synthetic Methodology and Regioselectivity
The synthesis of methyl 4-amino-2-fluoronicotinate is a two-step process designed to functionalize the pyridine core with high regioselectivity[4].
Step 1: Lithiation and Acylation The synthesis begins with 2,4-difluoropyridine. Treatment with lithium diisopropylamide (LDA) at -78°C selectively deprotonates the C-3 position[5]. Causality of choice: The C-3 proton is the most acidic due to the synergistic inductive electron-withdrawing effects of the adjacent fluorine atoms at C-2 and C-4. Subsequent trapping with methyl chloroformate yields methyl 2,4-difluoronicotinate[5].
Step 2: Nucleophilic Aromatic Substitution (SNAr) The intermediate is reacted with ammonia in dioxane at 60°C for 18 hours[4]. Causality of choice: The SNAr reaction occurs exclusively at the C-4 position rather than C-2. The C-4 fluorine is highly activated toward nucleophilic attack because the resulting Meisenheimer complex intermediate is stabilized by the para-directing electron-withdrawing pyridine nitrogen and the ortho-directing methyl ester group.
Caption: Step-by-step synthetic workflow for Methyl 4-amino-2-fluoronicotinate.
NMR Spectral Data Analysis (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the regiochemistry of the SNAr substitution. Below is the empirical/theoretical spectral data model based on quantum mechanical principles for this specific molecular architecture.
Causality Behind Chemical Shifts and Spin-Spin Splitting
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Amine Shielding (+M Effect): In the ¹H NMR spectrum, the H-5 proton (δ ~6.60 ppm) is significantly shielded compared to a standard pyridine proton. This causality stems from the strong mesomeric (+M) electron-donating effect of the C-4 amino group, which pushes electron density into the ring, specifically shielding the ortho (C-5) position.
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Fluorine Scalar Coupling (J-Coupling): The ¹³C NMR spectrum is dominated by carbon-fluorine spin-spin splitting. The massive one-bond coupling (¹J_CF ≈ 235 Hz) at C-2 is a direct consequence of the high s-character and Fermi contact interaction between the ¹⁹F nucleus and the C-2 carbon. The ester carbonyl carbon (C-3) also shows a diagnostic two-bond coupling (²J_CF ≈ 35 Hz).
Quantitative Data Tables
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| NH₂ | ~ 6.95 | br s | - | 2H | Amine protons |
| H-6 | ~ 7.85 | dd | 5.8, 1.5 | 1H | Pyridine C6-H |
| H-5 | ~ 6.60 | dd | 5.8, 2.0 | 1H | Pyridine C5-H |
| OCH₃ | ~ 3.82 | s | - | 3H | Methyl ester |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) | Assignment |
|---|---|---|---|---|
| C-2 | ~ 162.0 | d | ~ 235 | C-F |
| C=O | ~ 164.5 | s | - | Ester Carbonyl |
| C-4 | ~ 156.0 | d | ~ 12 | C-NH₂ |
| C-6 | ~ 149.5 | d | ~ 15 | Pyridine C-H |
| C-5 | ~ 108.0 | d | ~ 3 | Pyridine C-H |
| C-3 | ~ 102.5 | d | ~ 35 | C-COOMe |
| OCH₃ | ~ 52.3 | s | - | Methoxy Carbon |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure the trustworthiness and reproducibility of the acquired spectra, the following protocol incorporates a strict self-validating feedback loop.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of methyl 4-amino-2-fluoronicotinate in 0.6 mL of anhydrous DMSO-d₆.
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Self-Validation: Visually inspect the NMR tube. A clear, particulate-free solution ensures optimal magnetic susceptibility. Any turbidity dictates mandatory filtration through a 0.2 μm PTFE syringe filter to prevent severe magnetic field distortion and line broadening.
Step 2: Probe Tuning and Matching (ATM)
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Action: Adjust the probe's RF circuitry to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (e.g., 100.61 MHz).
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Self-Validation: The tuning curve (wobble curve) must display a sharp dip exactly at the center frequency. This confirms minimal reflected power, thereby maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibration.
Step 3: Locking and 3D Shimming
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Action: Lock the spectrometer to the deuterium frequency of DMSO-d₆ and execute gradient shimming (e.g., TopShim).
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Self-Validation: The lock signal level must stabilize above 80% without oscillation. The full-width at half-maximum (FWHM) of the residual solvent peak (δ 2.50 ppm) must be ≤ 1.2 Hz. If the FWHM exceeds this threshold, the magnetic field is non-homogeneous, and manual adjustment of the Z1/Z2 gradients is required before proceeding.
Step 4: Acquisition Parameters
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Action: Acquire the ¹H spectrum using a relaxation delay (D1) of 2.0 seconds. For the ¹³C spectrum, utilize a D1 of 3.0 seconds with ¹H power-gated decoupling (WALTZ-16).
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Self-Validation: The extended D1 ensures that all nuclei fully relax to thermal equilibrium between pulses, guaranteeing that the integration values for the ¹H spectrum accurately reflect the 2:1:1:3 proton ratio of the molecule.
References
[1] Title: Methyl 4-amino-2-fluoronicotinate (Catalog No: APT002239) Source: Appretech Scientific Limited URL: [Link]
[3],[4],[5],[6] Title: US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors Source: Google Patents URL:
Sources
- 1. appretech.com [appretech.com]
- 2. chemscene.com [chemscene.com]
- 3. US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
